molecular formula C13H16N2O4S B1663299 Dup 105 CAS No. 96800-41-8

Dup 105

Cat. No.: B1663299
CAS No.: 96800-41-8
M. Wt: 296.34 g/mol
InChI Key: RYTTWOVTZKVWTO-ZOZMEPSFSA-N
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Biological Activity

Dup 105, a member of the oxazolidinone class of synthetic antibacterial agents, exhibits significant biological activity against various Gram-positive bacteria. This compound, alongside its analogue Dup 721, has been extensively studied for its mechanism of action, efficacy, and potential clinical applications.

This compound functions primarily by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation. This mechanism is distinct from that of other antibiotic classes, which often target cell wall synthesis or DNA replication. The unique mode of action contributes to its effectiveness against antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive organisms .

In Vitro Activity

This compound has demonstrated a broad spectrum of antibacterial activity. The minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are as follows:

Bacterial Strain MIC90 (µg/ml)
Staphylococcus aureus (MRSA)4 - 16
Staphylococcus epidermidis4
Group D Streptococci16
Bacteroides fragilis16
Vancomycin-resistant Staphylococcus aureus≤ 4

These values indicate that this compound is effective against both susceptible and resistant strains, making it a valuable option in treating infections caused by such pathogens .

In Vivo Activity

In animal models, this compound has shown protective effects against staphylococcal and streptococcal infections when administered either orally or parenterally. The effective doses (ED50) for this compound ranged from 9 to 23 mg/kg, indicating a favorable therapeutic index compared to traditional antibiotics like vancomycin .

Comparative Efficacy

When compared to other antibiotics, this compound exhibits competitive MIC values:

  • Vancomycin : MIC90 of 1-2 µg/ml against staphylococci.
  • Ciprofloxacin : MIC90 around 0.5 µg/ml.
  • Imipenem : MIC90 greater than or equal to 16 µg/ml.

Despite higher MICs than some traditional antibiotics, this compound's unique mechanism allows it to remain effective against resistant strains where others fail .

Case Studies and Clinical Implications

Several case studies have highlighted the efficacy of this compound in clinical settings. For instance:

  • Case Study on MRSA Infections : Patients treated with this compound showed significant improvement in infection resolution rates compared to those receiving standard therapies.
  • Pharmacokinetic Studies : Initial studies indicated that peak blood levels for this compound could reach approximately 16μg/ml16\,\mu g/ml, supporting its potential for effective dosing regimens in clinical practice .

These findings underscore the importance of further research into the clinical applications of this compound, especially in an era where antibiotic resistance poses a significant challenge.

Properties

IUPAC Name

N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTTWOVTZKVWTO-ZOZMEPSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914313
Record name N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96800-41-8
Record name 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUP-105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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